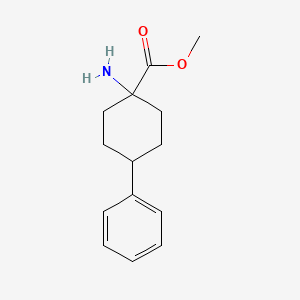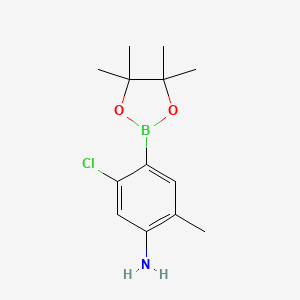
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(chloromethyl)-4-fluorobenzene
- 1-Bromo-2-(chloromethyl)-5-methylbenzene
- 1-Bromo-2-(chloromethyl)-4-methylbenzene
Uniqueness
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable compound for studying the effects of halogenation on aromatic systems and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
XMLYHSWBXLEKKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


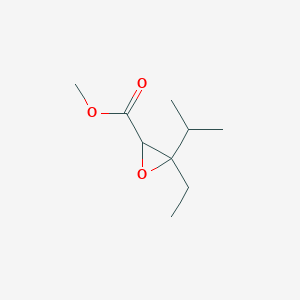
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
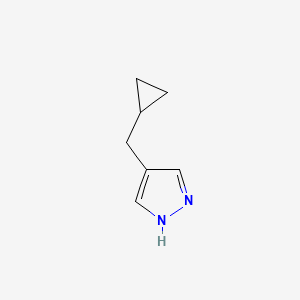
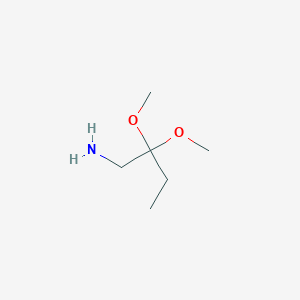
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
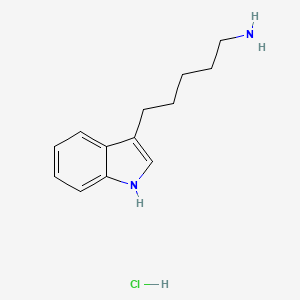
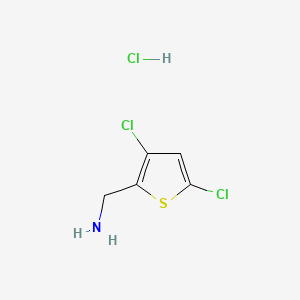

![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
